(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester
Overview
Description
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester is an organic compound with a complex structure that includes both electrophilic and nucleophilic centers
Preparation Methods
The synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester typically involves the condensation of alkyl arylacetate with alkyl formate. This reaction is one of the most direct approaches to prepare 3-hydroxy-2-aryl acrylate derivatives . The reaction conditions often require the presence of a base to facilitate the condensation process.
Chemical Reactions Analysis
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various bioactive compounds and natural products.
Biology: The compound’s derivatives are used in studying biological pathways and mechanisms.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester involves its interaction with various molecular targets. The compound’s electrophilic and nucleophilic centers allow it to participate in multiple biochemical pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting the overall metabolic processes .
Comparison with Similar Compounds
(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester can be compared with similar compounds such as:
Ninhydrin: Known for its use in organic synthesis and forensic science.
4-Nitrophenyl activated esters: Used in radiofluorination of biomolecules.
4-Hydroxy-2-quinolones: These compounds are involved in the synthesis of various heterocycles with unique biological activities.
The uniqueness of this compound lies in its multifunctional centers, which make it a versatile building block in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl (E)-4-(3-hydroxy-2-nitrophenyl)-4-oxobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-10(15)6-5-8(13)7-3-2-4-9(14)11(7)12(16)17/h2-6,14H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNATUFITVBWQHT-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445125 | |
Record name | FT-0669896 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224044-67-1 | |
Record name | Methyl (2E)-4-(3-hydroxy-2-nitrophenyl)-4-oxo-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224044-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FT-0669896 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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